molecular formula C12H16N2O B14785792 4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B14785792
M. Wt: 204.27 g/mol
InChI Key: VMSCZASBHFNABE-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with isopropylamine and an appropriate oxazole-forming reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

4-Isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H16N2O/c1-8(2)11-7-15-12(14-11)10-6-4-5-9(3)13-10/h4-6,8,11H,7H2,1-3H3

InChI Key

VMSCZASBHFNABE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)C(C)C

Origin of Product

United States

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